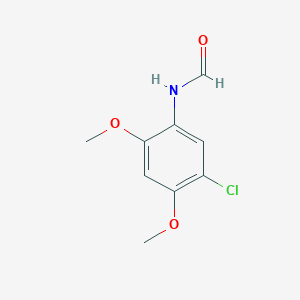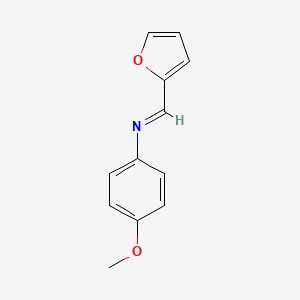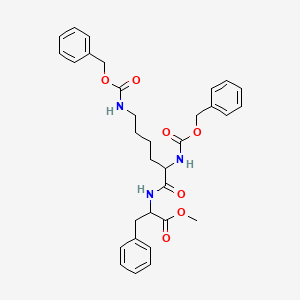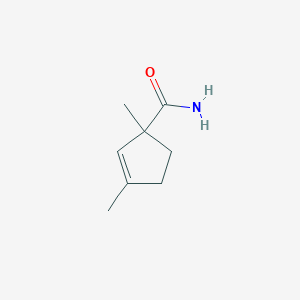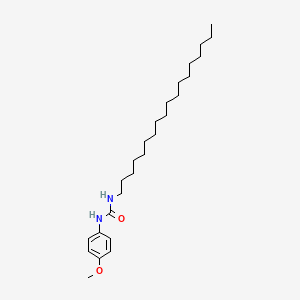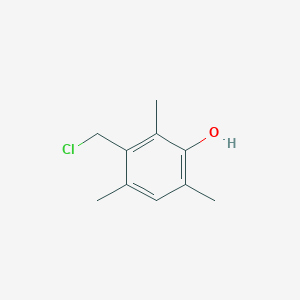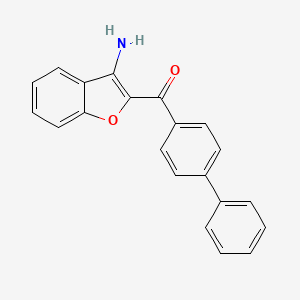
(3-Amino-1-benzofuran-2-YL)((1,1'-biphenyl)-4-YL)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone is a complex organic compound that features a benzofuran ring fused with an amino group and a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran ring, followed by the introduction of the amino group and the biphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mecanismo De Acción
The mechanism of action of (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Amino-2-benzoyl-1-benzofuran-7-YL)oxyacetate
- (2-Benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)aminoacetate
- (4-(3-Amino-1-benzofuran-2-YL)carbonyl)phenoxyacetic acid
Uniqueness
(3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications that may not be possible with similar compounds.
Propiedades
Número CAS |
269075-48-1 |
|---|---|
Fórmula molecular |
C21H15NO2 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(3-amino-1-benzofuran-2-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C21H15NO2/c22-19-17-8-4-5-9-18(17)24-21(19)20(23)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,22H2 |
Clave InChI |
SEIYYXJTYZUGHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


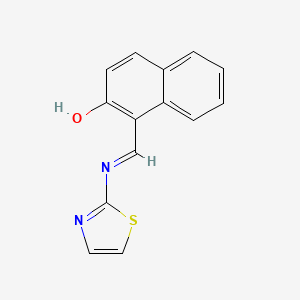
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)

